N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-27(25,26)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSXACBSNSUEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivatives family. This compound is characterized by a unique thieno[3,4-c]pyrazole core structure, which contributes to its potential biological activities. The presence of various functional groups enhances its stability and reactivity, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C19H17N3O3S, with a molecular weight of approximately 357.42 g/mol. Its structure includes a fused thiophene and pyrazole ring system, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 357.42 g/mol |
| Structure | Thieno[3,4-c]pyrazole core with phenyl and fluorophenyl substituents |
The biological activity of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Ongoing research aims to elucidate the precise pathways through which this compound exerts its effects.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For instance, compounds in this class have been evaluated for their ability to mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Similar compounds have demonstrated inhibitory effects against various bacterial strains. For example, derivatives of thieno[2,3-c]pyrazole have shown activity against Staphylococcus aureus and other gram-positive bacteria .
- Anticancer Potential : There is emerging evidence suggesting that thieno[3,4-c]pyrazoles may possess anticancer properties. A study indicated that certain derivatives could inhibit cancer cell proliferation in vitro .
Case Studies
A notable study evaluated the effects of thieno[2,3-c]pyrazole compounds on erythrocytes exposed to toxic substances like 4-nonylphenol. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to control groups . This suggests potential applications in mitigating toxicity in aquatic organisms.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Compounds containing thieno[3,4-c]pyrazole frameworks have been investigated for their anti-inflammatory effects. In silico studies suggest that derivatives may inhibit enzymes like 5-lipoxygenase, which plays a crucial role in inflammatory processes . This presents an avenue for further exploration regarding the anti-inflammatory potential of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thieno[3,4-c]pyrazole core : This step generally requires specific reagents and conditions to ensure the proper formation of the fused ring structure.
- Functionalization : The introduction of various substituents like the 4-fluorophenyl group can be achieved through electrophilic aromatic substitution or other suitable methods.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Screening
A study investigating related thieno[3,4-c]pyrazole derivatives demonstrated significant anticancer activity against several cell lines with percent growth inhibitions ranging from 51% to 86% . These findings underscore the potential for N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide to be developed as an anticancer agent.
Case Study 2: In Silico Analysis
In silico docking studies have been performed on similar compounds to evaluate their binding affinity for targets involved in inflammation. These studies suggest that modifications to the thieno[3,4-c]pyrazole structure could enhance biological activity . Such insights could guide future modifications of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide for improved therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, three analogous compounds are analyzed:
Structural Features and Substituent Analysis
Key Observations :
- Target vs. Compound: The target compound has a phenyl group at position 2, whereas ’s analog features a 4-fluorophenyl group.
- Target vs. Compound : The oxalamide linker in introduces two amide groups , doubling hydrogen-bonding capacity compared to the target’s single acetamide. This could enhance solubility or crystallinity .
Hydrogen-Bonding and Crystallographic Behavior
- Target Compound: The acetamide group at position 3 provides one hydrogen-bond donor (N–H) and two acceptors (C=O and sulfone). This may favor chain-like hydrogen-bonding networks in the solid state .
- Compound: The oxalamide linker offers two N–H donors and three acceptors (two C=O, one sulfone), enabling more complex supramolecular architectures, such as sheets or ribbons .
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity : The target compound’s phenyl group at position 2 increases hydrophobicity compared to the 4-fluorophenyl analog in . This could improve membrane permeability but reduce aqueous solubility.
- Metabolic Stability : The sulfone group in all compounds likely slows oxidative metabolism, though the fluorobenzyl group in ’s compound may introduce additional metabolic liabilities (e.g., CYP450-mediated defluorination).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
